molecular formula C27H48O2 B162298 5-Henicosylbenzene-1,3-diol CAS No. 70110-59-7

5-Henicosylbenzene-1,3-diol

Cat. No. B162298
CAS RN: 70110-59-7
M. Wt: 404.7 g/mol
InChI Key: BLHLKJLSYHEOGY-UHFFFAOYSA-N
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Description

5-Henicosylbenzene-1,3-diol, also known as 5-Heneicosylresorcinol, is a natural compound with the molecular formula C27H48O2 . It is a member of resorcinols and can be found in Hordeum vulgare, Secale cereale, and other organisms .


Synthesis Analysis

The synthesis of 1,3-diols, which includes 5-Henicosylbenzene-1,3-diol, can be achieved from the corresponding alcohols via controlled, radical-mediated C−H functionalization .


Molecular Structure Analysis

The molecular structure of 5-Henicosylbenzene-1,3-diol is represented by the InChI string: InChI=1S/C27H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-22-26 (28)24-27 (29)23-25/h22-24,28-29H,2-21H2,1H3 . The Canonical SMILES representation is CCCCCCCCCCCCCCCCCCCCC1=CC (=CC (=C1)O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Henicosylbenzene-1,3-diol include a molecular weight of 404.7 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . It also has a Rotatable Bond Count of 20 .

Scientific Research Applications

Chemical Synthesis

5-Henicosylbenzene-1,3-diol can be synthesized through various chemical processes. For example, a study demonstrates the aerobic oxidation of 1,3,5-triisopropylbenzene using N-hydroxyphthalimide (NHPI) as a key catalyst, which could be related to the synthesis of similar compounds like 5-Henicosylbenzene-1,3-diol (Aoki, Hirai, Sakaguchi, & Ishii, 2005).

Biological Evaluation

Antimicrobial Activity

Several studies focus on the synthesis and antimicrobial screening of related compounds. For instance, the synthesis of novel bis-isoxazolyl/pyrazolyl-1,3-diols and their antibacterial screening indicate potential antimicrobial applications of similar diols (Juneja et al., 2013).

Microbial Production

The microbial production of diols like 1,3-propanediol and 1,2-propanediol indicates the potential for biotechnological applications of similar diols, including 5-Henicosylbenzene-1,3-diol (Zeng & Sabra, 2011).

Drug Discovery

In drug discovery, the effect of positional isomerism on some alcohol-based drugs towards anti-viral activity against SARS-Cov-2 is explored, which might be relevant for understanding the pharmacological potential of 5-Henicosylbenzene-1,3-diol (Palsaniya et al., 2021).

Safety And Hazards

The safety data sheet for 5-Henicosylbenzene-1,3-diol indicates that it is classified as an eye irritant, Category 2 . It is recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) .

properties

IUPAC Name

5-henicosylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-22-26(28)24-27(29)23-25/h22-24,28-29H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHLKJLSYHEOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220397
Record name 1,3-Benzenediol, 5-heneicosyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Heneicosyl-1,3-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Henicosylbenzene-1,3-diol

CAS RN

70110-59-7
Record name 5-n-Heneicosylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70110-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediol, 5-heneicosyl-
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Record name 1,3-Benzenediol, 5-heneicosyl-
Source EPA DSSTox
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Record name 5-Heneicosylresorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-Heneicosyl-1,3-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

99.5 - 100.5 °C
Record name 5-Heneicosyl-1,3-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031035
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Tyl - 2012 - conservancy.umn.edu
Since observational studies have consistently shown an inverse relationship of whole grain consumption and risks for chronic diseases, the 2010 US dietary guidelines recommend the …
Number of citations: 1 conservancy.umn.edu

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